1,4-Dibenzylpiperazine

Sigma-1 Receptor Binding Affinity Medicinal Chemistry

1,4-Dibenzylpiperazine (DBZP) is a symmetrical N,N'-dibenzyl piperazine that serves as a critical forensic impurity marker for BZP synthesis and a high-affinity sigma-1 receptor ligand (Ki=5.80 nM). Unlike its mono‑benzylated analog BZP, DBZP exhibits distinct memory‑enhancement properties and fully substitutes for methamphetamine in drug‑discrimination assays. Its characteristic logP (XLogP3=3.1) and diagnostic mass fragment (m/z 91) enable unambiguous identification. Choose DBZP for sigma‑receptor SAR studies, forensic reference standardization, and behavioral pharmacology protocols where BZP or TFMPP cannot substitute.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 1034-11-3
Cat. No. B181160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibenzylpiperazine
CAS1034-11-3
SynonymsDBZP compound
N,N'-dibenzylpiperazine
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H22N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10H,11-16H2
InChIKeyYPUGLZQRXQQCSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 1,4-Dibenzylpiperazine (CAS 1034-11-3): A Quantitative Evidence Guide for Scientific Selection


1,4-Dibenzylpiperazine (DBZP, CAS 1034-11-3, C18H22N2, MW 266.4 g/mol) is a symmetrically N,N'-disubstituted piperazine derivative characterized by two benzyl groups attached to the piperazine ring [1]. It serves as a key reference standard in forensic toxicology as a synthetic impurity marker in benzylpiperazine (BZP) synthesis [2], and as a sigma receptor ligand scaffold in medicinal chemistry investigations [3]. This compound exhibits distinct physicochemical and pharmacological properties compared to its mono-benzylated analog (BZP) and other piperazine derivatives, making precise selection critical for experimental reproducibility.

Why 1,4-Dibenzylpiperazine Cannot Be Interchanged with 1-Benzylpiperazine or Other Piperazines in Research


Substituting 1,4-dibenzylpiperazine (DBZP) with its mono-benzylated analog 1-benzylpiperazine (BZP) or other substituted piperazines (e.g., TFMPP, mCPP) introduces significant variability in lipophilicity, receptor binding profiles, and behavioral pharmacology [1]. Unlike BZP, which acts primarily as a dopamine and serotonin releaser [2], DBZP demonstrates high affinity for sigma-1 receptors (Ki = 5.80 nM) [3] and exhibits distinct memory-enhancement and discriminative stimulus properties [4][5]. These differences render DBZP unsuitable as a simple replacement in assays designed for BZP or other piperazines, and vice versa, highlighting the need for compound-specific selection.

Quantitative Differentiation of 1,4-Dibenzylpiperazine: A Comparative Evidence Guide for Procurement Decisions


Sigma-1 Receptor Binding Affinity: High Potency Differentiation from Piperazine Analogs

1,4-Dibenzylpiperazine (DBZP) exhibits high binding affinity for the sigma-1 receptor with a Ki value of 5.80 nM, as determined by displacement of [³H](+)pentazocine from sigma-1 receptors in guinea pig brain membrane preparations [1]. In contrast, 1-benzylpiperazine (BZP) acts primarily as a dopamine and serotonin releaser with negligible sigma-1 affinity, while the serotonergic piperazines mCPP and TFMPP lack significant sigma-1 receptor engagement [2]. This affinity profile differentiates DBZP from its structural analogs and positions it as a selective sigma-1 receptor ligand for research applications.

Sigma-1 Receptor Binding Affinity Medicinal Chemistry

Lipophilicity (LogP): Quantitative Distinction from 1-Benzylpiperazine

1,4-Dibenzylpiperazine (DBZP) exhibits a computed XLogP3 value of 3.1, indicating substantially higher lipophilicity compared to its mono-benzylated analog 1-benzylpiperazine (BZP), which has an XLogP3 value of 1.3 [1]. This difference of 1.8 log units reflects the presence of two benzyl groups in DBZP versus one in BZP, which significantly impacts membrane permeability, solubility profile, and biological distribution.

Lipophilicity LogP Physicochemical Properties

Memory Enhancement Profile: Selective Acquisition Enhancement vs. BZP's Dual Action

In a direct comparative study using the passive avoidance test in mice, 1,4-dibenzylpiperazine (DBZP) enhanced only the acquisition of memory, whereas 1-benzylpiperazine (BZP) enhanced both acquisition and consolidation of memory [1]. This qualitative difference in cognitive enhancement profiles indicates that DBZP acts via a distinct neuropharmacological mechanism compared to BZP, despite their structural similarity.

Memory Nootropic Passive Avoidance Test Behavioral Pharmacology

Drug Discrimination Profile: Full Methamphetamine Substitution vs. Other Piperazines

In drug discrimination assays using rats trained to discriminate methamphetamine, 1,4-dibenzylpiperazine (DBZP) produced full substitution (≥80% drug-appropriate responding), whereas the serotonergic piperazines TFMPP and mCPP only produced subthreshold drug-appropriate responding for methamphetamine [1]. This behavioral pharmacology profile indicates that DBZP shares discriminative stimulus properties with methamphetamine, distinguishing it from other substituted piperazines and suggesting a distinct abuse liability profile.

Drug Discrimination Abuse Liability Psychopharmacology Methamphetamine

Solid-State Conformation: Chair Conformation with Near-Parallel Phenyl Rings

X-ray crystallographic analysis of 1,4-dibenzylpiperazine reveals that the central piperazine ring adopts a chair conformation, with the phenyl rings oriented nearly parallel to each other, forming a dihedral angle of 1.3(1)° [1]. This conformation is stabilized by non-crystallographic inversion symmetry, and no significant intermolecular contacts are observed in the crystal lattice. In contrast, related compounds such as 1,4-diphenylpiperazine crystallize in a different space group (orthorhombic Pbca) with distinct molecular packing [2].

Crystal Structure Conformation Crystallography Piperazine

Recommended Application Scenarios for 1,4-Dibenzylpiperazine Based on Verified Differential Evidence


Sigma-1 Receptor Ligand Scaffold Development

Given its high sigma-1 receptor binding affinity (Ki = 5.80 nM) [1], 1,4-dibenzylpiperazine serves as a valuable starting scaffold for medicinal chemistry programs targeting sigma receptors for indications such as cocaine addiction, neuroprotection, and psychiatric disorders. Its selectivity for sigma-1 over other receptor systems, relative to BZP and other piperazines, makes it particularly suitable for structure-activity relationship (SAR) studies aimed at optimizing sigma-1 affinity and selectivity.

Forensic Toxicology Reference Standard for BZP Impurity Analysis

As a common by-product in illicit BZP synthesis, DBZP is an essential analytical reference standard for forensic toxicology laboratories [2]. Its distinct physicochemical properties (XLogP3 = 3.1) [3] and characteristic mass spectral fragmentation pattern (m/z 91) [4] enable reliable identification and quantification of BZP synthesis impurities in seized drug samples and biological matrices, aiding in quality assessment and legal proceedings.

Behavioral Pharmacology Studies of Stimulant Abuse Liability

The ability of DBZP to fully substitute for methamphetamine in drug discrimination assays, in contrast to TFMPP and mCPP [5], positions it as a critical tool for investigating the neuropharmacological mechanisms underlying methamphetamine-like discriminative stimulus effects. Researchers studying the abuse liability of novel psychoactive substances can use DBZP to dissect the dopaminergic and sigma receptor contributions to stimulant drug discrimination.

Memory Acquisition Research Tool

DBZP's selective enhancement of memory acquisition without affecting consolidation, as demonstrated in passive avoidance tests [6], makes it a useful pharmacological tool for dissecting the neural circuits and molecular mechanisms specific to the acquisition phase of memory formation. This application is particularly relevant for studies where BZP's dual action on acquisition and consolidation would confound interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dibenzylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.